molecular formula C9H9NO B083609 Cinnamaldoxime CAS No. 13372-81-1

Cinnamaldoxime

Cat. No. B083609
CAS RN: 13372-81-1
M. Wt: 147.17 g/mol
InChI Key: RUQDOYIAKHIMAN-DAAQNPAKSA-N
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Description

Cinnamaldoxime is a compound with the molecular formula C9H9NO . It is also known by other synonyms such as 3-Phenyl-2-propenal oxime and N-cinnamylidenehydroxylamine . The molecular weight of Cinnamaldoxime is 147.17 g/mol .


Synthesis Analysis

Cinnamaldoxime has been used in the synthesis of isoquinoline through the Beckmann rearrangement . This process involves the use of different H-zeolites, K-10 montmorillonite clay, amorphous SiO2–Al2O3, and γ-alumina .


Molecular Structure Analysis

The molecular structure of Cinnamaldoxime includes a total of 20 bonds; 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Cinnamaldoxime undergoes the Beckmann rearrangement to produce isoquinoline . Additionally, it can be dehydrated by a non-classical aldoxime dehydratase to produce cinnamonitrile .


Physical And Chemical Properties Analysis

Cinnamaldoxime has a molecular weight of 147.17 g/mol and a complexity of 146 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 32.6 Ų . It has a boiling point of 117-125°C .

Scientific Research Applications

  • Anticancer Properties :

    • Cinnamaldehyde induces apoptosis in human promyelocytic leukemia cells by generating reactive oxygen species (ROS) and inducing mitochondrial permeability transition, leading to cytochrome c release. This process is blocked by antioxidants, suggesting a ROS-mediated pathway (Ka et al., 2003).
    • It exhibits potential as an anticancer agent for various types of cancers, including leukemia, hepatocellular carcinoma, and oral cancer. Its mechanisms involve oxidative and antioxidative properties contributing to apoptosis in cancer cells and regulatory effects on cell invasion and metastasis (Hong et al., 2016).
  • Anti-inflammatory and Neuroprotective Effects :

    • Reduces interleukin (IL)-1β-induced cyclooxygenase-2 activity and prostaglandin E(2) production in rat cerebral microvascular endothelial cells, indicating anti-inflammatory properties (Guo et al., 2006).
    • Exhibits anxiolytic effects in mice, potentially useful for stress and anxiety-related disorders (Etaee et al., 2019).
  • Antimicrobial and Antifungal Effects :

    • Demonstrates antifungal activities against Aspergillus niger, suggesting potential as a natural food preservative (Sun et al., 2020).
    • Shows antimycobacterial activity comparable to ethambutol, a first-line anti-TB antibiotic, indicating potential for treating tuberculosis (Sawicki et al., 2018).
  • Chemical Synthesis Applications :

    • Cinnamaldoxime is used in the synthesis of cinnamonitrile via liquid-phase dehydration over modified Al-MCM-41 catalysts, highlighting its role in chemical transformations (Ghiaci et al., 2009).
  • Metabolic and Cardiovascular Effects :

    • Cinnamaldehyde has hypoglycemic and hypolipidemic effects in streptozotocin-induced diabetic rats, suggesting potential for diabetes treatment (Babu et al., 2007).
    • It inhibits ox-LDL-induced proliferation and migration in vascular smooth muscle cells, offering insights into atherosclerosis treatment (Li et al., 2018).

Safety And Hazards

Cinnamaldoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use only outdoors or in a well-ventilated area .

Future Directions

Cinnamaldoxime has potential applications in the fragrance industry. For instance, a non-classical aldoxime dehydratase can efficiently dehydrate cinnamaldoxime to produce cinnamonitrile, which is used as a fragrance ingredient in the food and cosmetic fields .

properties

IUPAC Name

(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQDOYIAKHIMAN-DAAQNPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamaldehyde oxime

CAS RN

13372-81-1, 59336-59-3
Record name Cinnamaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13372-81-1
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Record name Cinnamaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
OL Brady, CD Thomas - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… Particular interest attaches, therefore, to oximes of the type of cinnamaldoxime in which the oximino-group is at the end of a chain and a benzene ring is also present in the molecule. It …
Number of citations: 4 pubs.rsc.org
MA Abdallah, JF Biellmann… - Biochemistry, 1984 - ACS Publications
… 4-trans-(N,N-Dimethyl[lsN]amino)cinnamaldoxime, the Z and E Isomer Mixture. This mixture … -fra«s-(Ar,yV-Dimethylamino)cinnamaldoxime chemical shifts from tetramethylsilane (ppm)0 …
Number of citations: 7 pubs.acs.org
M Ghiaci, RN Esfahani, H Aghaei - Catalysis Communications, 2009 - Elsevier
… of cinnamaldoxime … cinnamaldoxime have been evaluated. An aprotic solvent with a higher dielectric constant was preferred for this transformation. The conversion of cinnamaldoxime …
Number of citations: 20 www.sciencedirect.com
B Thomas, UR Prabhu, S Prathapan… - … and mesoporous materials, 2007 - Elsevier
Isoquinoline was prepared through the Beckmann rearrangement of cinnamaldoxime over different H-zeolites, K-10 montmorillonite clay, amorphous SiO 2 –Al 2 O 3 and γ-alumina …
Number of citations: 21 www.sciencedirect.com
B Thomas, S Prathapan, S Sugunan - Microporous and mesoporous …, 2005 - Elsevier
In this paper, a novel application of solid acid catalysts in the Beckmann rearrangement of E,E-cinnamaldoxime in the synthesis of an important heterocyclic compound; isoquinoline is …
Number of citations: 22 www.sciencedirect.com
M Benger, OL Brady - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… A number of a-alkylcinnamaldoximes have been studied ; unlike the cinnamaldoxime and other substituted derivatives thereof these compounds could be obtained in only one form …
Number of citations: 2 pubs.rsc.org
D Kubmarawa, JT Barminas… - Archives of Applied …, 2011 - researchgate.net
… Alkyl halides and a group of compounds comprising of acyl chlorides derived from fatty acids of palm oil (palmitic acid, oleic acid) were coupled with cinnamaldoxime and …
Number of citations: 10 www.researchgate.net
X Pei, Q Xiao, Y Feng, L Chen, F Yang, Q Wang… - Applied Microbiology …, 2023 - Springer
… The recombinant OxdAsp can efficiently dehydrate citronellal oxime and cinnamaldoxime to citronellyl nitrile and cinnamonitrile in aqueous media, which are applied as fragrance …
Number of citations: 3 link.springer.com
B Thomas, S Prathapan, S Sugunan - Studies in Surface Science and …, 2005 - Elsevier
Isoquinoline was prepared for the first time through the Beckmann rearrangement of E,E-cinnamaldoxime over different rare earth exchanged (Ce 3+ , La 3+ , Sm 3+ , and RE 3+ ) …
Number of citations: 1 www.sciencedirect.com
T Bejoy, S Prathapan, S Sugunan - 2005 - events.cusat.ac.in
In this paper, a novel application of solid acid catalysts in the Beckmann rearrangement of E,E-cinnamaldoxime in the synthesis of an important heterocyclic compound; isoquinoline is …
Number of citations: 2 events.cusat.ac.in

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